2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
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Overview
Description
2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound with the molecular formula C₆H₇N₃O and a molecular weight of 137.14 g/mol . This compound is of interest due to its unique structure, which includes an amino group, a methyl group, a nitrile group, and a pyrrole ring. It is primarily used in research settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through various methods. One common approach involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity. Another method involves the oxidative cyclization of β-enaminones, which includes a rearrangement step after the ring formation . This oxidative cyclization can also be realized in a one-pot variant, starting from β-ketoamides .
Industrial Production Methods
The use of catalytic processes, such as Ni(II)-catalyzed cyclization or Cu(II)-catalyzed cyclization, can facilitate the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group or the carbonyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is believed to be due to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides in the malaria parasite . Similarly, its HIV-1 protease inhibitory activity is attributed to its binding to the active site of the protease enzyme, preventing the cleavage of viral polyproteins .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole ring structure but has different substituents, leading to distinct chemical and biological properties.
4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl): Another related compound with a pyrrole ring, used in the synthesis of various pharmaceuticals.
Uniqueness
2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its combination of functional groups, which confer specific reactivity and biological activity.
Properties
Molecular Formula |
C6H7N3O |
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Molecular Weight |
137.14 g/mol |
IUPAC Name |
5-amino-3-hydroxy-2-methyl-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C6H7N3O/c1-3-5(10)4(2-7)6(8)9-3/h3,10H,1H3,(H2,8,9) |
InChI Key |
RBPJGFCUBKKJMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=N1)N)C#N)O |
Origin of Product |
United States |
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